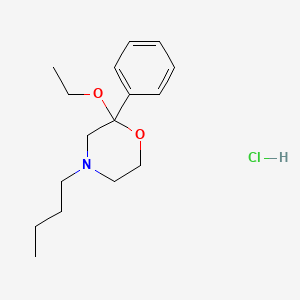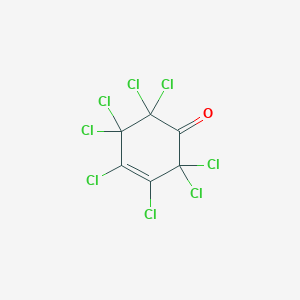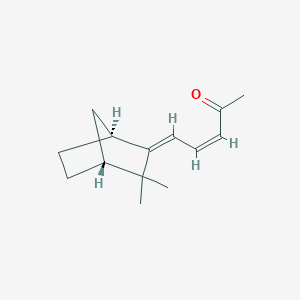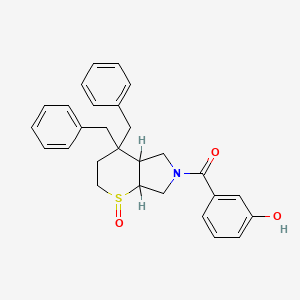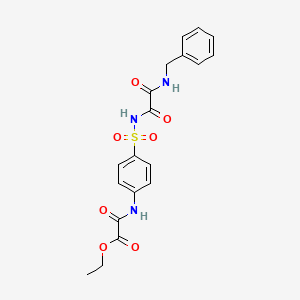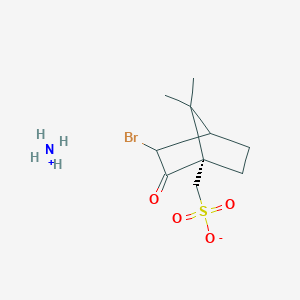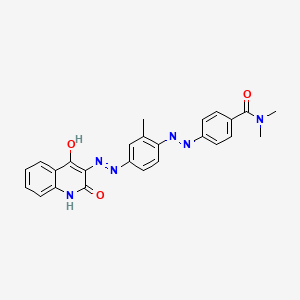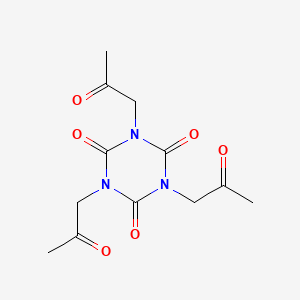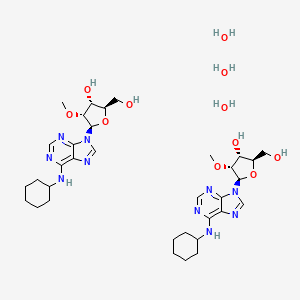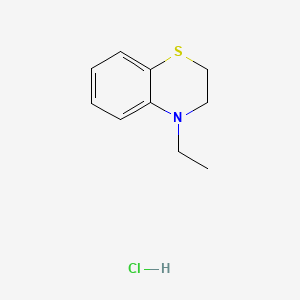
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is an organic compound belonging to the class of benzophenones These compounds are characterized by a ketone group attached to two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the reaction of 3-nitrobenzoyl chloride with 4-(beta-D-xylopyranosyloxy)phenyl magnesium bromide. The reaction is carried out in an anhydrous environment, often using a solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would follow similar principles as laboratory synthesis, with additional steps for purification and quality control to ensure consistency and purity.
化学反应分析
Types of Reactions
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride (NaBH4).
Substitution: The xylopyranosyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Reduction: 3-amino-4-(beta-D-xylopyranosyloxy)phenylmethanol.
Substitution: Various substituted benzophenones depending on the nucleophile used.
科学研究应用
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or photoinitiators.
作用机制
The mechanism of action of Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the xylopyranosyloxy group can interact with carbohydrate-binding proteins. These interactions can modulate various biological pathways, making the compound of interest in drug development and biochemical research.
相似化合物的比较
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the xylopyranosyloxy group.
(3-Nitrophenyl)(phenyl)methanone: Similar structure but lacks the xylopyranosyloxy group.
Methanone, (4-aminophenyl)phenyl-: Similar structure but has an amino group instead of a nitro group.
Uniqueness
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of both a nitrophenyl group and a xylopyranosyloxy group. This combination allows for unique chemical reactivity and potential biological interactions, distinguishing it from other benzophenones.
属性
CAS 编号 |
83354-70-5 |
|---|---|
分子式 |
C18H17NO8 |
分子量 |
375.3 g/mol |
IUPAC 名称 |
(3-nitrophenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H17NO8/c20-14-9-26-18(17(23)16(14)22)27-13-6-4-10(5-7-13)15(21)11-2-1-3-12(8-11)19(24)25/h1-8,14,16-18,20,22-23H,9H2/t14-,16+,17-,18+/m1/s1 |
InChI 键 |
ONHOLJPOJQJRQG-SPUZQDLCSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])O)O)O |
规范 SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


